![molecular formula C15H18N2O4 B5768520 6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5768520.png)
6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzoxazinone derivatives, which have shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and microbial infections. It may also modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its potential therapeutic applications. It has been extensively studied and has shown promising results in various scientific research applications. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
Future Directions
There are several future directions for the scientific research of 6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one. One potential direction is to further investigate its potential use in the treatment of neurological disorders. Another potential direction is to explore its potential use in combination therapy with other anti-inflammatory, anti-tumor, or antimicrobial agents. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for wider accessibility.
Synthesis Methods
The synthesis of 6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-morpholin-4-yl-2-oxoethylamine with 6-methyl-2-hydroxybenzoxazole in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The purity of the compound can be improved by recrystallization or chromatographic techniques.
Scientific Research Applications
6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-11-2-3-13-12(8-11)17(15(19)10-21-13)9-14(18)16-4-6-20-7-5-16/h2-3,8H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRVKDSPFDLVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678585 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Methyl-4-(2-morpholin-4-yl-2-oxo-ethyl)-4H-benzo[1,4]oxazin-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.